4,4-Difluoro-octahydrocyclopenta[c]pyrrole
CAS No.: 1421662-44-3
Cat. No.: VC2882003
Molecular Formula: C7H11F2N
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421662-44-3 |
|---|---|
| Molecular Formula | C7H11F2N |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | 4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
| Standard InChI | InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2 |
| Standard InChI Key | AXWZHQLOPCLIMR-UHFFFAOYSA-N |
| SMILES | C1CC(C2C1CNC2)(F)F |
| Canonical SMILES | C1CC(C2C1CNC2)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
4,4-Difluoro-octahydrocyclopenta[c]pyrrole features a bicyclic framework with a pyrrolidine ring fused to a cyclopentane ring. The IUPAC name for this compound is 4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole. Its molecular formula is C7H11F2N, with a molecular weight of 147.17 g/mol.
The compound can be represented by the following identifiers:
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Standard InChI: InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2
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Standard InChIKey: AXWZHQLOPCLIMR-UHFFFAOYSA-N
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SMILES: C1CC(C2C1CNC2)(F)F
The structural configuration of this molecule, particularly the positioning of the fluorine atoms at the 4-position, creates a region of high electronegativity that significantly influences the electronic distribution within the molecule.
Physical and Chemical Properties
The physical and chemical properties of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole are substantially influenced by the presence of the fluorine atoms. These electron-withdrawing substituents alter the electronic distribution, affecting properties such as:
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Lipophilicity - Modified by the fluorine atoms, potentially enhancing membrane permeability
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Metabolic stability - Improved due to the strength of the C-F bond
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Acid-base properties - Altered by the electron-withdrawing effect of fluorine
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Conformational preferences - Influenced by the steric and electronic effects of the difluoro group
The compound's reactivity profile is significantly affected by the fluorine substituents. The high electronegativity of fluorine creates an electron-deficient center at the 4-position, which influences how the molecule interacts with nucleophiles and electrophiles.
Synthesis Methods
Fluorination Strategies
Biological Activity
Pharmacological Properties
Preliminary studies indicate that 4,4-Difluoro-octahydrocyclopenta[c]pyrrole exhibits significant biological activity. Its structural similarities to known pharmacophores suggest potential interactions with various biological targets such as enzymes and receptors.
The pharmacological properties of this compound are enhanced by several factors:
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The bicyclic scaffold provides conformational rigidity, potentially increasing binding specificity
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Fluorine substituents can form non-covalent interactions with biological targets
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The altered electronic distribution influences hydrogen-bonding capabilities
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Enhanced metabolic stability potentially extends the compound's half-life in biological systems
These properties collectively contribute to the compound's potential as a scaffold for drug development.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole and its derivatives is crucial for optimizing its biological activity. Key structural elements that influence activity include:
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Stereochemistry at the ring junction positions
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Substitution patterns on the nitrogen atom
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Modifications to the cyclopentane ring
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The precise positioning and nature of the fluorine substituents
Comparative studies with non-fluorinated analogs can elucidate the specific contributions of fluorine atoms to biological activity and physicochemical properties.
Applications
Medicinal Chemistry Applications
The unique physicochemical properties of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole make it suitable for various applications in medicinal chemistry. Potential applications include:
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Development of enzyme inhibitors, leveraging the conformationally restricted scaffold
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Design of receptor modulators with enhanced metabolic stability
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Creation of pharmacological probes for studying biological systems
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Use as a building block for constructing more complex bioactive molecules
The incorporation of this fluorinated scaffold into drug candidates may address challenges such as metabolic instability, insufficient target selectivity, or suboptimal pharmacokinetic properties.
Derivatives and Analogs
Known Derivatives
Several derivatives of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole have been synthesized to explore enhanced activity. One notable example is rac-(3aR,6aS)-4,4-difluoro-2-nitroso-octahydrocyclopenta[c]pyrrole, which incorporates a nitroso group on the nitrogen atom .
This nitroso derivative exhibits the following properties:
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LogP: 1.02
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Heavy atoms count: 12
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Rotatable bond count: 1
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Number of rings: 2
| Property | 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | Octahydrocyclopenta[c]pyrrole |
|---|---|---|
| Molecular Formula | C7H11F2N | C7H13N |
| Molecular Weight | 147.17 g/mol | 111.19 g/mol |
| Electronegativity at C-4 | Higher (fluorinated) | Lower (hydrogenated) |
| Bond Angles | Altered due to fluorine | Standard tetrahedral |
| Metabolic Stability | Enhanced | Standard |
| Lipophilicity | Modified by fluorine | Different profile |
Fluorination is a key feature that distinguishes this compound from its non-fluorinated analogs, offering several advantages:
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Enhanced metabolic stability due to the strength of the C-F bond
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Altered electronic properties affecting molecular interactions
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Modified lipophilicity influencing membrane permeability
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Changed acid-base properties affecting behavior in biological systems
Research Findings
Recent studies have highlighted several important aspects of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole:
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The presence of fluorine atoms at the 4-position significantly influences the compound's reactivity, creating unique chemical behavior compared to non-fluorinated analogs.
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The compound's structural similarities to known pharmacophores suggest interactions with various biological targets, including enzymes and receptors, indicating potential therapeutic applications.
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The unique physicochemical properties conferred by fluorination make this compound suitable for applications beyond medicinal chemistry, including material science.
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Several derivatives have been synthesized to explore enhanced activity profiles, demonstrating the versatility of this scaffold as a platform for chemical modifications.
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Fluorination provides distinctive advantages compared to non-fluorinated analogs, including enhanced metabolic stability, altered electronic properties, and modified binding characteristics.
These findings collectively underscore the significance of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole as a valuable chemical entity with diverse potential applications.
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